molecular formula C13H6Cl6O B12627305 2,3',4,4',5,5'-Hexachloro-3-methoxy-1,1'-biphenyl CAS No. 920513-28-6

2,3',4,4',5,5'-Hexachloro-3-methoxy-1,1'-biphenyl

Cat. No.: B12627305
CAS No.: 920513-28-6
M. Wt: 390.9 g/mol
InChI Key: LVEWMYKUOUYYTP-UHFFFAOYSA-N
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Description

2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of six chlorine atoms and one methoxy group attached to the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where biphenyl is chlorinated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Less chlorinated biphenyls and biphenyl itself.

    Substitution: Various substituted biphenyls depending on the nucleophile used.

Scientific Research Applications

2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Studied for its potential role in disrupting endocrine functions and its implications in diseases.

    Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammatory processes. The compound’s chlorinated structure also contributes to its persistence in the environment and resistance to biodegradation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 3,3’,4,4’,5,5’-Hexachlorobiphenyl

Uniqueness

2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl is unique due to the presence of a methoxy group, which can influence its chemical reactivity and biological interactions. This functional group can affect the compound’s solubility, toxicity, and environmental behavior compared to other polychlorinated biphenyls.

Properties

CAS No.

920513-28-6

Molecular Formula

C13H6Cl6O

Molecular Weight

390.9 g/mol

IUPAC Name

1,2,4-trichloro-3-methoxy-5-(3,4,5-trichlorophenyl)benzene

InChI

InChI=1S/C13H6Cl6O/c1-20-13-10(17)6(4-9(16)12(13)19)5-2-7(14)11(18)8(15)3-5/h2-4H,1H3

InChI Key

LVEWMYKUOUYYTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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